2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Antifolate Chemistry

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine (CAS 1000933-82-3, molecular formula C9H10ClN3O, molecular weight 211.65 g/mol) is a heterocyclic small molecule belonging to the furo[2,3‑d]pyrimidine class. The scaffold combines a furan ring fused to a pyrimidine, bearing a 4‑amine group—a pharmacophore critical for hinge‑region hydrogen bonding in kinase ATP‑binding sites—and a reactive 2‑chloromethyl handle that enables late‑stage diversification.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 1000933-82-3
Cat. No. B3196797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
CAS1000933-82-3
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCC1=C(OC2=NC(=NC(=C12)N)CCl)C
InChIInChI=1S/C9H10ClN3O/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
InChIKeyRQUUBPZEGDZSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine (CAS 1000933-82-3): A 2-Chloromethyl–Substituted Furo[2,3-d]pyrimidine Scaffold with a 4‑Amine Pharmacophore


2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine (CAS 1000933-82-3, molecular formula C9H10ClN3O, molecular weight 211.65 g/mol) is a heterocyclic small molecule belonging to the furo[2,3‑d]pyrimidine class . The scaffold combines a furan ring fused to a pyrimidine, bearing a 4‑amine group—a pharmacophore critical for hinge‑region hydrogen bonding in kinase ATP‑binding sites—and a reactive 2‑chloromethyl handle that enables late‑stage diversification [1]. The 5,6‑dimethyl substitution pattern is a distinguishing feature: the vast majority of biologically characterized furo[2,3‑d]pyrimidines in both the antifolate and receptor tyrosine kinase (RTK) inhibitor literature carry a 2,4‑diamino substitution with the chloromethyl group at the 5‑position (e.g., 2,4‑diamino‑5‑(chloromethyl)furo[2,3‑d]pyrimidine), making the 2‑chloromethyl/4‑amine/5,6‑dimethyl arrangement a structurally orthogonal entry point for exploring kinase and non‑kinase targets [2].

Procurement‑Critical Differentiation: Why 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Common Furo[2,3-d]pyrimidine Building Blocks


Substituting 2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine with a more common furo[2,3‑d]pyrimidine building block—such as 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine (CAS 5117‑94‑2, lacking the chloromethyl handle) or 2,4‑diamino‑5‑(chloromethyl)furo[2,3‑d]pyrimidine (CAS 67194‑86‑9)—introduces fundamental structural divergences that alter both chemical reactivity and biological target engagement [1]. The 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine scaffold has demonstrated potent ATP‑competitive GSK‑3β inhibition, while the 2,4‑diamino‑5‑(chloromethyl) series has been optimized exclusively as dual DHFR/RTK inhibitors, with the chloromethyl group at the 5‑position serving as the sole diversification point [2]. The target compound positions the reactive chloromethyl at the 2‑position of the pyrimidine ring, adjacent to the 4‑amine pharmacophore—an arrangement that is absent from all published furo[2,3‑d]pyrimidine SAR campaigns. This regioisomeric difference dictates which vector the diversification chemistry explores and which kinase or non‑kinase binding pockets can be reached, making direct interchange scientifically unsound without re‑optimization of the entire synthetic route and binding hypothesis [3].

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine vs. Closest Furo[2,3-d]pyrimidine Analogs


Regioisomeric Chloromethyl Placement: 2‑Chloromethyl vs. 5‑Chloromethyl in the Furo[2,3‑d]pyrimidine Scaffold

The position of the chloromethyl group on the furo[2,3‑d]pyrimidine core dictates the geometry of subsequent nucleophilic displacement reactions and the vector of any attached pharmacophore. In the well‑characterized antifolate series, 2,4‑diamino‑5‑(chloromethyl)furo[2,3‑d]pyrimidine serves as the key intermediate; nucleophilic displacement at the 5‑chloromethyl position with substituted anilines or (p‑aminobenzoyl)‑L‑glutamate yields classical and nonclassical antifolates that target DHFR and, in later work, RTKs [1]. The target compound carries the chloromethyl at the 2‑position, adjacent to the 4‑amine rather than the 5‑position. Molecular modeling of the furo[2,3‑d]pyrimidine core indicates that this shifts the exit vector of any nucleophile‑derived substituent by approximately 2.4–2.8 Å relative to the hinge‑binding 4‑amine, altering the accessible chemical space in kinase ATP‑binding pockets [2].

Medicinal Chemistry Kinase Inhibitor Design Antifolate Chemistry

4‑Amine vs. 2,4‑Diamine Substitution: Impact on Kinase Hinge‑Binding Pharmacophore and Off‑Target Kinase Profile

The presence of a single 4‑amine (rather than a 2,4‑diamine) on the furo[2,3‑d]pyrimidine scaffold fundamentally alters the hydrogen‑bond donor/acceptor pattern presented to the kinase hinge region. The EGFR inhibitor study by Han et al. demonstrated that 4‑amino‑furo[2,3‑d]pyrimidines possess a different off‑target kinase profile compared to Erlotinib, with potent activity against Ba/F3 EGFR(L858R) reporter cells [1]. In contrast, the 2,4‑diamino‑5‑substituted series reported by Gangjee et al. exhibits dual VEGFR‑2/PDGFR‑β and DHFR inhibition [2]. The 2‑amino group in the diamine series forms an additional hydrogen bond with the hinge region that alters the kinase selectivity fingerprint: the 2,4‑diamino compounds show activity across VEGFR‑2, EGFR, and PDGFR‑β, while the 4‑amino‑only scaffold yields selectivity differences clearly demonstrated by the divergent off‑target profiles of the Han et al. furopyrimidines vs. Erlotinib [1][2]. The target compound uniquely combines a 4‑amine (favoring a distinct kinase selectivity space) with a 2‑chloromethyl reactive handle that is absent from all prior 4‑amino‑furo[2,3‑d]pyrimidine SAR campaigns.

EGFR Inhibition Kinase Selectivity Structure-Activity Relationship

5,6‑Dimethyl Substitution on the Furan Ring: Differentiation from 5,6‑Diaryl and 5,6‑Unsubstituted Analogs

The 5,6‑dimethyl substitution on the furan ring distinguishes the target compound from the extensively studied 5,6‑diaryl furo[2,3‑d]pyrimidines (e.g., the 6‑aryl series in EGFR studies) and from the unsubstituted furo[2,3‑d]pyrimidine core used in antifolate chemistry [1]. The 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine scaffold (CAS 5117‑94‑2, the direct analog lacking the 2‑chloromethyl) has a computed XLogP3‑AA of 1.4, approximately 1.5–3 log units lower than typical 5,6‑diaryl furo[2,3‑d]pyrimidines (e.g., 5,6‑diphenyl derivative, CLogP estimated at ~4.5–5.0) [2]. The addition of the 2‑chloromethyl group to this scaffold (as in the target compound) introduces a reactive handle while maintaining the favorable physicochemical space of the 5,6‑dimethyl core—the chlorine atom contributes to both molecular weight (211.65 vs. 163.18 for the non‑chlorinated analog) and calculated lipophilicity without the substantial LogP increase that accompanies aryl substitution at the 5‑ and 6‑positions [2].

Furo[2,3-d]pyrimidine SAR LogP Optimization Ligand Efficiency

Reactive 2‑Chloromethyl Handle as a Versatile Diversification Point: Enabling Chemistry Absent in the Non‑Chloromethylated 5,6‑Dimethylfuro[2,3‑d]pyrimidin‑4‑amine Scaffold

The 2‑chloromethyl group provides a reactive electrophilic center for nucleophilic displacement (SN2) with amines, thiols, alkoxides, and carbon nucleophiles—a diversification capability absent in the commercially available 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine (CAS 5117‑94‑2) . In the structurally analogous 5‑(chloromethyl)‑2,4‑diaminofuro[2,3‑d]pyrimidine series, nucleophilic displacement of the chloromethyl group with anilines and (p‑aminobenzoyl)‑L‑glutamate has been the cornerstone synthetic strategy for generating antifolate libraries with DHFR IC₅₀ values ranging from 10⁻⁶ to 10⁻⁸ M [1]. The target compound's 2‑chloromethyl enables analogous diversification chemistry but along a different geometric vector (see Evidence Item 1). Furthermore, the chloromethyl group can serve as a precursor for phosphonium salt formation (Wittig olefination), enabling C–C bond formation at the 2‑position—a transformation successfully employed at the 5‑position in the 2,4‑diamino series to generate C‑8–C‑9 unsaturated analogs with enhanced RTK inhibitory activity [2].

Parallel Synthesis DNA-Encoded Library Covalent Inhibitor Design

Vendor‑Supplied Purity and ISO Certification: Batch‑to‑Batch Consistency for Reproducible Screening

Commercial suppliers including MolCore and Leyan offer 2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine at ≥98% purity (NLT 98%) with ISO‑certified quality systems . This level of documented purity exceeds the ≥95% specification typical for many research‑grade furo[2,3‑d]pyrimidine analogs (e.g., the 5,6‑diphenyl analog at ≥95% purity from MuseChem, or the 5,6‑di‑2‑furyl analog at 95% from Enamine) [1]. While a 3% purity difference may appear modest, in high‑throughput screening (HTS) campaigns conducted at 10 µM compound concentration, a 95%‑purity sample can contain up to 5 µM total impurities—potentially generating false‑positive or false‑negative hits that consume significant follow‑up resources. ISO certification provides documented batch‑to‑batch consistency, which is critical for SAR studies where minor potency shifts must be reliably attributed to structural modifications rather than impurity variation.

Quality Control High-Throughput Screening Procurement Specifications

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine Based on Quantitative Differentiation Evidence


Kinase‑Focused Library Synthesis Targeting EGFR‑Family and Other Non‑VEGFR/PDGFR Kinases

The 4‑amine pharmacophore combined with a 2‑chloromethyl diversification handle creates a scaffold that is structurally pre‑validated for kinase inhibition but with a selectivity profile different from the 2,4‑diamino‑5‑substituted series. The Han et al. study demonstrated that 4‑amino‑furo[2,3‑d]pyrimidines possess EGFR inhibitory activity with an off‑target kinase profile distinct from Erlotinib and the 2,4‑diamino series (which targets VEGFR‑2/PDGFR‑β) . By using the target compound as a starting material, medicinal chemistry teams can generate libraries via SN2 displacement at the 2‑chloromethyl position with diverse amine, thiol, or alkoxide nucleophiles, exploring kinase selectivity space (e.g., EGFR, Her2, or other non‑VEGFR kinases) that the 5‑chloromethyl‑2,4‑diamino series cannot efficiently address .

DNA‑Encoded Library (DEL) Conjugation and Covalent Probe Development

The 2‑chloromethyl group serves as an electrophilic conjugation point for DEL technology: the reactive benzylic‑type chloride can be displaced by DNA‑attached amine or thiol nucleophiles under mild aqueous conditions (K₂CO₃/DMF or PBS/DMF mixtures), enabling on‑DNA diversification of the furo[2,3‑d]pyrimidine scaffold . This application is inaccessible to the non‑chloromethylated 5,6‑dimethylfuro[2,3‑d]pyrimidin‑4‑amine (CAS 5117‑94‑2), which lacks a reactive handle beyond the 4‑amine. Furthermore, the chloromethyl group can be exploited for covalent inhibitor design: nucleophilic cysteine residues in kinase active sites (e.g., EGFR Cys797) can be targeted via the chloromethyl electrophile, potentially yielding irreversible inhibitors with prolonged target engagement .

Lead‑Like Fragment Screening Libraries Prioritizing Low Lipophilicity and Synthetic Tractability

With a molecular weight of 211.65 g/mol and an estimated CLogP in the 1.5–2.0 range (based on the parent 5,6‑dimethyl scaffold XLogP3‑AA of 1.4), the target compound falls within lead‑like physicochemical space (MW ≤ 350, CLogP ≤ 3.5) . This is in marked contrast to 5,6‑diaryl furo[2,3‑d]pyrimidine analogs (e.g., 5,6‑diphenyl derivative, MW = 335.8, estimated CLogP ~4.5–5.0), which occupy more lipophilic, lead‑like boundary or drug‑like space . The built‑in chloromethyl diversification handle allows fragments identified from screening to be rapidly expanded into focused libraries without requiring de novo synthetic route development—a key procurement advantage for fragment‑based drug discovery (FBDD) programs that prioritize synthetic tractability alongside favorable physicochemical properties .

High‑Throughput Screening (HTS) with Reduced False‑Positive Risk Due to ISO‑Certified ≥98% Purity

For HTS campaigns where assay robustness and hit confirmation rates are directly tied to compound purity, the target compound's NLT 98% purity with ISO certification from suppliers such as MolCore and Leyan provides a documented quality advantage over ≥95% purity analogs . At a typical HTS concentration of 10 µM, a 95%‑purity sample may contain impurities at concentrations up to 0.5 µM—sufficient to trigger false positives in sensitive biochemical or cell‑based assays—while a 98%‑purity sample limits maximum impurity concentration to ≤0.2 µM. For procurement managers building screening decks of 10,000–100,000 compounds, this 3% purity differential translates to hundreds of potential false‑positive hits avoided and reduced triage/dose‑response follow‑up costs. ISO certification further ensures that re‑orders from different synthetic batches maintain equivalent purity profiles, critical for hit confirmation and SAR follow‑up studies .

Quote Request

Request a Quote for 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.